molecular formula C14H11FO2 B1532663 3-(3-Fluoro-4-methylphenyl)benzoic acid CAS No. 885964-56-7

3-(3-Fluoro-4-methylphenyl)benzoic acid

Cat. No.: B1532663
CAS No.: 885964-56-7
M. Wt: 230.23 g/mol
InChI Key: VEWZKMNALHTVOT-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a 3-fluoro-4-methylphenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, due to its versatile reactivity and structural motifs . The fluorine atom and methyl group on the phenyl ring influence its electronic properties, lipophilicity, and steric effects, making it a valuable building block for more complex molecules.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZKMNALHTVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680146
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-56-7
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Fluoro-4-methylphenyl)benzoic acid, with the molecular formula C14H11FO2\text{C}_{14}\text{H}_{11}\text{F}\text{O}_2 and a molecular weight of approximately 230.23 g/mol, is an aromatic carboxylic acid notable for its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom and the methyl group contributes to its distinct chemical properties, enhancing its reactivity and biological interactions.

1. Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial activity. Research indicates that the incorporation of fluorinated groups can enhance the potency of compounds against various bacterial strains. For instance, fluorinated benzoic acids have shown improved inhibition against Gram-positive bacteria due to their lipophilicity, which aids in membrane penetration.

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cellular models, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Activity

Research has also explored the anticancer potential of this compound. Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound might exhibit similar properties. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study: Antimicrobial Activity

A study conducted on various fluorinated benzoic acids, including this compound, revealed that these compounds showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating that the fluorinated derivatives were more effective than their non-fluorinated counterparts.

Compound NameMIC (µg/mL)Bacterial Strain
This compound12Staphylococcus aureus
4-Fluorobenzoic acid25Staphylococcus aureus
Benzoic acid>100Staphylococcus aureus

Case Study: Anti-inflammatory Activity

In a cellular model evaluating the anti-inflammatory effects of various benzoic acid derivatives, this compound was shown to significantly reduce tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Membrane Interaction : The lipophilic nature of fluorinated compounds enhances their ability to penetrate cell membranes, facilitating interactions with intracellular targets.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation, leading to reduced disease progression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular properties, and applications of 3-(3-Fluoro-4-methylphenyl)benzoic acid with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 3-Fluoro, 4-methyl on phenyl ring C14H11FO2 244.24 N/A Intermediate in synthesis of brominated derivatives
4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid 4-Fluoro, 3-CF3 on phenyl ring C14H8F4O2 284.21 505082-84-8 High lipophilicity; potential drug candidate
2-(3-Fluoro-4-methylphenyl)benzoic acid Benzoic acid at position 2; 3-F, 4-Me on phenyl C14H11FO2 244.24 1261940-97-9 Positional isomer; altered solubility and reactivity
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-Fluoro, 4-CF3 on benzoic acid C8H4F4O2 208.11 N/A Enhanced acidity due to electron-withdrawing CF3
3-Methyl-4-(4-trifluoromethoxyphenyl)benzoic acid 3-Me, 4-CF3O on phenyl C15H11F3O3 308.25 1261560-31-9 Improved metabolic stability; pharmaceutical applications

Key Observations:

  • Electron-Withdrawing Effects: Compounds with trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups exhibit higher acidity and lipophilicity compared to methyl or fluorine substituents. For instance, 3-Fluoro-4-(trifluoromethyl)benzoic acid has a pKa lower than the target compound due to the strong electron-withdrawing nature of CF3.
  • Positional Isomerism: The placement of substituents significantly impacts properties. For example, 2-(3-Fluoro-4-methylphenyl)benzoic acid (ortho-substituted benzoic acid) may exhibit reduced solubility in aqueous media compared to the para-substituted analog .
  • Lipophilicity and Bioavailability: The introduction of -CF3 groups (as in 4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid) enhances membrane permeability, making such compounds more suitable for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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